molecular formula C12H19NO2S B13847250 (R)-N,N-Dimethyl-1-tosylpropan-2-amine

(R)-N,N-Dimethyl-1-tosylpropan-2-amine

Katalognummer: B13847250
Molekulargewicht: 241.35 g/mol
InChI-Schlüssel: CENFGIYQNXTWCN-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N,N-Dimethyl-1-tosylpropan-2-amine is a chiral amine compound characterized by the presence of a tosyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-1-tosylpropan-2-amine typically involves the tosylation of ®-N,N-Dimethylpropan-2-amine. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of ®-N,N-Dimethyl-1-tosylpropan-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-N,N-Dimethyl-1-tosylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-N,N-Dimethyl-1-tosylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-N,N-Dimethyl-1-tosylpropan-2-amine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N,N-Dimethyl-1-tosylpropan-2-amine: The enantiomer of the compound, differing in its chiral configuration.

    N,N-Dimethyl-1-tosylpropan-2-amine: The racemic mixture of both enantiomers.

    N,N-Dimethyl-1-benzenesulfonylpropan-2-amine: A structurally similar compound with a different sulfonyl group.

Uniqueness

®-N,N-Dimethyl-1-tosylpropan-2-amine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Eigenschaften

Molekularformel

C12H19NO2S

Molekulargewicht

241.35 g/mol

IUPAC-Name

(2R)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpropan-2-amine

InChI

InChI=1S/C12H19NO2S/c1-10-5-7-12(8-6-10)16(14,15)9-11(2)13(3)4/h5-8,11H,9H2,1-4H3/t11-/m1/s1

InChI-Schlüssel

CENFGIYQNXTWCN-LLVKDONJSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[C@@H](C)N(C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.